REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[C:4]([NH:7][C:8]([CH:10]2[CH2:12][CH2:11]2)=[O:9])[S:5][CH:6]=1.[Br:13]Br.O>C(O)(=O)C>[Br:13][C:6]1[S:5][C:4]([NH:7][C:8]([CH:10]2[CH2:12][CH2:11]2)=[O:9])=[N:3][C:2]=1[CH3:1]
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Name
|
|
Quantity
|
10.05 g
|
Type
|
reactant
|
Smiles
|
CC=1N=C(SC1)NC(=O)C1CC1
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Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
Filtration
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Type
|
WASH
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Details
|
washing with water (3×)
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Type
|
CUSTOM
|
Details
|
drying under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
BrC1=C(N=C(S1)NC(=O)C1CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.47 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |